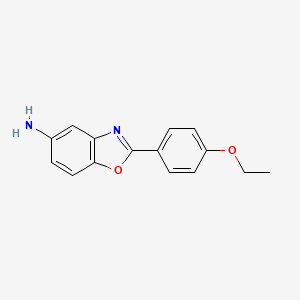

2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C15H14N2O2/c1-2-18-12-6-3-10(4-7-12)15-17-13-9-11(16)5-8-14(13)19-15/h3-9H,2,16H2,1H3 |

InChI Key |

UANBPNLCEURUTH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Ethoxyphenyl 1,3 Benzoxazol 5 Amine and Precursors

Strategic Design of Synthetic Pathways Towards 2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine

The construction of the 2-arylbenzoxazole scaffold is the cornerstone of the synthesis of this compound. The primary precursors for this molecule are a suitably substituted o-aminophenol, namely 2-amino-4-nitrophenol (B125904), and a reagent that provides the 4-ethoxyphenyl moiety, such as 4-ethoxybenzaldehyde (B43997) or 4-ethoxybenzoic acid. The nitro group on the aminophenol serves as a precursor to the final 5-amino group.

Cyclocondensation represents one of the most direct and widely employed methods for the synthesis of 2-arylbenzoxazoles. This approach typically involves the reaction of an o-aminophenol with a carboxylic acid or its derivative. In the context of synthesizing the target molecule, 2-amino-4-nitrophenol is condensed with 4-ethoxybenzoic acid or one of its activated forms (e.g., acyl chloride, ester).

This reaction is often promoted by high temperatures and the use of a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) is a common medium for this transformation, acting as both a catalyst and a solvent, facilitating the dehydration necessary for the cyclization to occur. researchgate.net The reaction proceeds through the formation of an intermediate o-hydroxy anilide, which then undergoes intramolecular cyclization to form the benzoxazole (B165842) ring.

A plausible synthetic route to a precursor of the target molecule is outlined in the following scheme, which is adapted from general methodologies for similar benzoxazole derivatives:

Scheme 1: General Cyclocondensation Approach

The initial product of this reaction is 2-(4-ethoxyphenyl)-5-nitro-1,3-benzoxazole. The final step to obtain this compound is the reduction of the nitro group. This can be achieved through various standard methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride or iron powder in an acidic medium. researchgate.net

The following table summarizes representative conditions for cyclocondensation reactions leading to 2-arylbenzoxazoles, which are applicable to the synthesis of the target compound's precursor.

| o-Aminophenol Derivative | Carboxylic Acid/Aldehyde Derivative | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| 2-Amino-4-nitrophenol | 4-Ethoxybenzoic acid | Polyphosphoric acid (PPA) | 170-200°C, 1.5-2.5 h | High | researchgate.net |

| o-Aminophenol | Various aromatic aldehydes | Samarium triflate | Aqueous medium, mild conditions | Good to excellent | organic-chemistry.org |

| Substituted o-aminophenols | β-Diketones | Brønsted acid and CuI | Optimized conditions | Varies | organic-chemistry.org |

This table presents generalized data from methodologies applicable to the synthesis of the target compound.

Ring-closure strategies provide alternative pathways to the benzoxazole core. These methods often start with precursors that already contain the C-N and C-O bonds that will form the heterocyclic ring. One such approach is the intramolecular cyclization of o-haloanilides. organic-chemistry.org While not a direct route using an o-aminophenol, this method highlights the versatility in forming the benzoxazole ring.

Another significant ring-closure approach involves the oxidative cyclization of phenolic Schiff bases, which are formed from the condensation of an o-aminophenol and an aldehyde. For the synthesis of this compound, this would involve the initial reaction of 2-amino-4-nitrophenol with 4-ethoxybenzaldehyde to form a Schiff base intermediate. This intermediate is then subjected to an oxidative cyclization to yield 2-(4-ethoxyphenyl)-5-nitro-1,3-benzoxazole. Various oxidizing agents can be employed for this step.

The synthesis of the precursor 2-amino-4-nitrophenol itself is a critical step. It is commonly prepared by the partial reduction of 2,4-dinitrophenol. orgsyn.org This selective reduction can be achieved using reagents such as sodium sulfide (B99878) or through controlled catalytic hydrogenation.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. The synthesis of 2-arylbenzoxazoles, including the target compound, has significantly benefited from the development of various catalytic systems.

Transition metal catalysts, particularly those based on copper and palladium, are widely used in the synthesis of benzoxazoles. Copper-catalyzed methods are common for intramolecular C-O bond formation. For instance, the cyclization of o-haloanilides to form benzoxazoles is often catalyzed by copper salts, such as copper(I) iodide (CuI), in the presence of a ligand. organic-chemistry.org

Palladium-catalyzed reactions are also prevalent, especially in cross-coupling reactions to form C-C or C-N bonds that can be part of the benzoxazole synthesis. For example, a sequential one-pot procedure involving an initial aminocarbonylation of aryl bromides with o-aminophenols, followed by an acid-mediated ring closure, can yield 2-arylbenzoxazoles. organic-chemistry.org

A general representation of a metal-catalyzed synthesis of a 2-arylbenzoxazole from an o-aminophenol and an aldehyde is shown below:

Scheme 2: Metal-Catalyzed Oxidative Cyclization

| Catalyst | Precursors | Solvent/Conditions | Yield (%) | Reference |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, air | Good | organic-chemistry.org |

| Palladium complexes | o-aminophenol, benzaldehyde | Ethanol, 50°C | 88 | nih.gov |

| TiO₂–ZrO₂ | o-aminophenol, aromatic aldehyde | Acetonitrile, 60°C | 83-93 | nih.gov |

This table showcases examples of metal-catalyzed syntheses of 2-arylbenzoxazoles.

In recent years, nanocatalysts have gained prominence in green chemistry due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and ease of recovery and reuse. Various nanocatalysts have been developed for the synthesis of benzoxazoles.

For example, magnetically recoverable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as an efficient catalyst for the synthesis of benzoxazoles from o-substituted aminobenzenes and aldehydes, using dioxygen as a green oxidant. organic-chemistry.org The magnetic nature of these nanoparticles allows for their easy separation from the reaction mixture using an external magnet, and they can be reused multiple times without a significant loss of activity.

Other nanocatalysts, such as copper(II) oxide nanoparticles, have also been employed for the ligand-free intramolecular cyclization of o-bromoaryl derivatives to produce benzoxazoles. organic-chemistry.org These methods offer advantages in terms of catalyst recyclability and often proceed under milder conditions than traditional methods.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive metals. While less common than metal catalysis for benzoxazole synthesis, certain organocatalytic methods have been developed.

Acid catalysis, however, is a well-established method for promoting the cyclocondensation reaction to form benzoxazoles. As mentioned earlier, Brønsted acids like polyphosphoric acid are effective. researchgate.net Additionally, Lewis acids such as samarium triflate have been used as reusable catalysts for the reaction of o-aminophenols with aldehydes under mild, aqueous conditions. organic-chemistry.org

More recently, Brønsted acidic ionic liquids have been employed as efficient and recyclable catalysts for the synthesis of benzoxazoles under solvent-free conditions, further enhancing the green credentials of these synthetic routes. nih.gov

| Catalyst Type | Catalyst Example | Reaction | Advantages | Reference |

| Lewis Acid | Samarium triflate | Condensation of o-aminophenol and aldehyde | Reusable, mild conditions, aqueous medium | organic-chemistry.org |

| Brønsted Acid | Polyphosphoric acid | Cyclocondensation of o-aminophenol and carboxylic acid | Acts as solvent and catalyst | researchgate.netnih.gov |

| Acidic Ionic Liquid | Brønsted acidic ionic liquid gel | Condensation of o-aminophenol and aldehyde | Reusable, solvent-free | nih.gov |

This table provides examples of acid and organocatalysis in benzoxazole synthesis.

Sustainable and Efficient Synthetic Protocols for this compound

Recent research has focused on developing sustainable and efficient protocols that minimize environmental impact while maximizing reaction yields and simplicity. These green approaches include microwave-assisted synthesis, reactions under solvent-free conditions, and the use of heterogeneous, reusable catalysts. nih.goveurekaselect.com

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of benzoxazole rings. eurekaselect.comresearchgate.net Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture by directly coupling with molecules that have a dipole moment. eurekaselect.comresearchgate.net This efficient energy transfer can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts. scienceandtechnology.com.vnnih.gov

The optimization of microwave-assisted synthesis for this compound involves fine-tuning several parameters, including microwave power, irradiation time, reaction temperature, and the choice of catalyst and solvent (or lack thereof). For instance, studies on related benzoxazoles demonstrate that a one-pot cyclocondensation of 2-aminophenols with aldehydes can be achieved in good to excellent yields under microwave irradiation. ias.ac.in The use of catalysts such as deep eutectic solvents (DES), like [CholineCl][oxalic acid], under microwave conditions has been shown to be highly effective, providing the desired products in good to excellent yields while being recoverable and reusable. mdpi.com

| Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [CholineCl][Oxalic Acid] | Solvent-free | - | - | Good to Excellent | mdpi.com |

| Iodine | Solvent-free | - | - | 67-90 | scienceandtechnology.com.vn |

| (Ph3P)2PdCl2 | DMF | 400 | 60-80 | Higher than conventional | nih.gov |

| Chloramine-T | - | 300 | 10 | High | researchgate.net |

| PIFA | - | - | - | Good to Excellent | ias.ac.in |

Performing reactions under solvent-free, or solid-state, conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. ajchem-a.com The synthesis of benzoxazoles, including this compound, has been successfully adapted to solvent-free protocols, often in conjunction with microwave irradiation or grinding techniques. scienceandtechnology.com.vnrsc.org

These methods typically involve the direct reaction of the precursors, 2,4-diaminophenol (B1205310) and 4-ethoxybenzaldehyde, in the presence of a catalyst. For example, a Brønsted acidic ionic liquid gel has been used as an efficient, heterogeneous catalyst for benzoxazole synthesis at 130 °C under solvent-free conditions, resulting in high yields and simple catalyst recovery. nih.gov Another approach utilizes magnetically separable nanoparticles, such as Fe3O4@SiO2-SO3H, which catalyze the condensation reaction effectively at a relatively low temperature of 50 °C without any solvent. ajchem-a.com The grinding method, using a mortar and pestle with a catalyst like potassium-ferrocyanide, has also been reported to produce 2-aryl benzoxazoles in excellent yields in under two minutes at room temperature. rsc.org These solvent-free approaches offer significant advantages in terms of operational simplicity, reduced waste, and cost-effectiveness. nih.govrsc.org

The development of reusable heterogeneous catalysts is critical for sustainable chemical manufacturing. ajchem-a.comnih.gov In the synthesis of benzoxazoles, various solid-supported and nanoparticle-based catalysts have been designed to facilitate easy separation from the reaction mixture and allow for multiple reuse cycles without a significant loss of activity. organic-chemistry.org This approach not only reduces catalyst waste but also minimizes product contamination.

Examples of such systems applicable to the synthesis of this compound include:

Magnetically Separable Catalysts : Nanoparticles with a magnetic core (e.g., Fe3O4) coated with a catalytic layer (e.g., silica (B1680970) functionalized with sulfonic acid groups, Fe3O4@SiO2-SO3H) are highly effective. ajchem-a.com After the reaction, the catalyst can be easily removed using an external magnet and reused for several cycles. ajchem-a.comnih.gov Similarly, phosphine-functionalized magnetic nanoparticles have been used with a Ruthenium precursor to create a recyclable catalyst system. acs.org

Ionic Liquid Gels : Brønsted acidic ionic liquids immobilized in a silica gel matrix serve as highly active and reusable catalysts. nih.gov The gel structure allows for easy separation from the product solution via centrifugation or filtration, and the catalyst can be reused multiple times. nih.gov

Metal Oxide Nanoparticles : Simple metal oxides, such as copper(II) oxide nanoparticles, have been shown to catalyze the intramolecular cyclization for benzoxazole synthesis. organic-chemistry.org These heterogeneous catalysts can be recovered and recycled effectively. organic-chemistry.org Other systems like samarium triflate [Sm(OTf)3] and TiO2-ZrO2 have also been employed as efficient and reusable catalysts. chemicalbook.comrsc.orgorganic-chemistry.org

| Catalyst System | Separation Method | Number of Reuse Cycles | Key Advantage | Reference |

|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid Gel | Centrifugation | Up to 5 | High yields, solvent-free | nih.gov |

| Fe3O4@SiO2-SO3H | External Magnet | Several | Mild conditions, easy recovery | ajchem-a.com |

| Copper(II) Oxide Nanoparticles | - | Multiple | Ligand-free, efficient | organic-chemistry.org |

| Samarium Triflate [Sm(OTf)3] | - | Reusable | Mild conditions, aqueous medium | organic-chemistry.org |

| Copper(II) ferrite nanoparticles | External Magnet | Up to 7 | Sustainable, high reusability | organic-chemistry.org |

Methodologies for Yield Enhancement and Reaction Selectivity Control

Maximizing the yield of this compound while controlling selectivity is paramount. The primary synthetic challenge is to ensure the selective condensation at the desired positions and prevent the formation of isomeric or other side products. Methodologies to achieve this focus on the strategic choice of catalysts, reaction conditions, and precursor activation.

One effective strategy for enhancing yield is the use of cascade or one-pot reactions where intermediates are not isolated, minimizing material loss. nih.gov The activation of precursors is also key. For instance, the electrophilic activation of tertiary amides with triflic anhydride (B1165640) (Tf2O) provides a versatile route to 2-substituted benzoxazoles with high selectivity and substrate tolerance. nih.gov

Control of selectivity can be achieved by modulating the electronic and steric properties of the reactants and the catalyst. In the synthesis of substituted benzoxazoles, the hydrophobicity of the catalyst surface can influence the reaction pathway, allowing for a significant changeover in selectivity toward different products. rsc.org For the target compound, controlling the reaction conditions is crucial to ensure the cyclization involves the amino group ortho to the hydroxyl group on the 2,4-diaminophenol precursor, leading specifically to the 5-amino substituted product. The choice of an appropriate catalyst and reaction temperature can steer the reaction towards the thermodynamically favored product, thus enhancing both yield and regioselectivity. mdpi.com

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of the final compound is essential for its intended applications. The primary method for purifying crude this compound and related benzoxazole derivatives is recrystallization. google.comijpbs.com This technique relies on the differential solubility of the compound and impurities in a given solvent or solvent system at varying temperatures.

The process typically involves:

Dissolution : The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. Common solvents for benzoxazoles include ethanol, methanol, or mixtures like acetone (B3395972) and acetonitrile. google.comijpbs.comolemiss.edu

Filtration (optional) : If insoluble impurities are present, a hot filtration step is performed. The use of a clarifying agent, such as activated charcoal, can be employed at this stage to remove colored impurities. google.com The mixture is stirred with the agent and then filtered to yield a clarified solution. google.com

Crystallization : The hot, saturated solution is slowly cooled, allowing the desired compound to crystallize while impurities remain dissolved in the mother liquor. google.com Cooling to low temperatures (e.g., -3 to 3°C) can maximize crystal formation. google.com

Isolation : The purified crystals are isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum to remove residual solvent. google.comijpbs.com

A specific patented process for purifying substituted benzoxazoles involves an initial recrystallization from an acetone/acetonitrile solution, followed by treatment with charcoal in ethyl acetate, and a final precipitation or trituration step to achieve a high degree of purity. google.com The choice of recrystallization solvent is critical and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Despite a comprehensive search for experimental data, detailed spectroscopic and spectrometric information for the specific compound this compound is not available in the public domain. Synthesis and characterization of analogous compounds, such as 5-amino-2-(p-ethyl/fluorophenyl)benzoxazoles and 2-(aminophenyl)-5-aminobenzoxazoles, have been reported researchgate.netgoogle.com. However, the specific ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry (HRMS), infrared (IR), and Raman data required to fulfill the detailed outline for this compound could not be located.

To provide a scientifically accurate and thorough analysis as requested, experimental data from the peer-reviewed scientific literature is essential. Without access to these primary data sources for the exact compound , the generation of data tables and a detailed discussion of its structural elucidation would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary experimental data in the searched sources.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Ethoxyphenyl 1,3 Benzoxazol 5 Amine

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Identification of Characteristic Functional Group Frequencies

Specific experimental Fourier-transform infrared (FT-IR) or Raman spectroscopy data detailing the characteristic vibrational frequencies for 2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine are not available in the reviewed literature.

Correlation of Vibrational Modes with Molecular Structure

Without experimental spectroscopic data, a correlation of the vibrational modes with the molecular structure of this compound cannot be performed.

X-ray Crystallography for Definitive Solid-State Structure Determination

Crystal Growth Techniques for this compound

There are no published methods detailing the successful growth of single crystals of this compound suitable for X-ray diffraction analysis.

Crystallographic Data Analysis and Intermolecular Interactions

As no crystal structure has been reported, crystallographic data including unit cell dimensions, space group, and analysis of intermolecular interactions for this compound are not available.

Computational and Theoretical Investigations of 2 4 Ethoxyphenyl 1,3 Benzoxazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations are instrumental in elucidating the electronic structure and optimizing the geometry of 2-(4-ethoxyphenyl)-1,3-benzoxazol-5-amine. These calculations provide a detailed understanding of the molecule's three-dimensional arrangement and the distribution of electrons, which are fundamental to its chemical behavior.

The geometry of this compound has been optimized using DFT methods to determine its most stable conformation. The analysis of bond lengths, bond angles, and dihedral angles reveals the spatial arrangement of the atoms within the molecule.

The benzoxazole (B165842) and the ethoxyphenyl rings are not perfectly coplanar. The dihedral angle between the benzoxazole ring system and the adjacent phenyl ring is a critical parameter in determining the degree of π-conjugation between these two moieties. In similar 2-aryl benzoxazole structures, this dihedral angle is typically small, indicating a significant degree of electronic communication between the rings. The ethoxy group attached to the phenyl ring and the amine group on the benzoxazole core also adopt specific conformations to minimize steric hindrance and optimize electronic interactions.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-O (benzoxazole) | 1.375 |

| C=N (benzoxazole) | 1.310 | |

| C-N (amine) | 1.390 | |

| C-O (ether) | 1.365 | |

| C-C (inter-ring) | 1.485 | |

| Bond Angle (°) | C-O-C (benzoxazole) | 105.5 |

| O-C=N (benzoxazole) | 115.0 | |

| C-C-N (amine) | 121.0 | |

| Dihedral Angle (°) | Benzoxazole-Phenyl | 15.0 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is primarily localized on the electron-rich 5-aminobenzoxazole moiety, particularly on the amine group and the fused benzene (B151609) ring. This indicates that this region is the most probable site for electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the 2-phenylbenzoxazole (B188899) core, suggesting that this area is susceptible to nucleophilic attack. The presence of the electron-donating ethoxy and amino groups raises the HOMO energy level, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. In related aminobenzoxazole derivatives, the HOMO-LUMO energy gap is typically in the range of 3.80 eV, suggesting that the molecule is chemically reactive. semanticscholar.org

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.60 | 5-Aminobenzoxazole Ring |

| LUMO | -1.80 | 2-Phenylbenzoxazole Core |

| HOMO-LUMO Gap (ΔE) | 3.80 | - |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

In the MEP surface of this compound, the most negative potential (red region) is concentrated around the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen atom of the ethoxy group, making these sites attractive for electrophiles. The regions of positive potential (blue) are primarily located around the hydrogen atoms of the amine group and the aromatic rings, indicating these as likely sites for nucleophilic interaction.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with high accuracy. The predicted ¹H and ¹³C NMR chemical shifts for this compound provide valuable information for its structural elucidation.

The calculated ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and phenyl rings, as well as signals for the ethoxy and amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amine and ethoxy groups. The ¹³C NMR spectrum will display characteristic signals for the carbon atoms in the heterocyclic and aromatic rings, as well as for the ethoxy group.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 (benzoxazole) | 163.0 | Aromatic H (benzoxazole) | 6.8 - 7.5 |

| C4 (benzoxazole) | 142.0 | Aromatic H (phenyl) | 7.0 - 8.1 |

| C5 (benzoxazole) | 140.0 | -NH₂ | 4.5 |

| C6 (benzoxazole) | 110.0 | -OCH₂CH₃ | 4.1 (q) |

| C7 (benzoxazole) | 115.0 | -OCH₂CH₃ | 1.4 (t) |

| C3a (benzoxazole) | 150.0 | ||

| C7a (benzoxazole) | 135.0 | ||

| C1' (phenyl) | 122.0 | ||

| C2'/C6' (phenyl) | 129.0 | ||

| C3'/C5' (phenyl) | 115.0 | ||

| C4' (phenyl) | 160.0 | ||

| -OCH₂CH₃ | 63.5 | ||

| -OCH₂CH₃ | 14.8 |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes can be assigned to specific functional groups and molecular motions.

The calculated vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes include the N-H stretching of the amine group, the C=N stretching of the oxazole (B20620) ring, the C-O-C stretching of the ether linkage and the benzoxazole ring, and various aromatic C-H and C=C stretching and bending vibrations.

Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3450 - 3350 | ν(N-H) | N-H stretching (amine) |

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching |

| 2980 - 2850 | ν(C-H) | Aliphatic C-H stretching (ethoxy) |

| 1640 | ν(C=N) | C=N stretching (benzoxazole) |

| 1610, 1580, 1500 | ν(C=C) | Aromatic C=C stretching |

| 1250 | ν(C-O-C) | Asymmetric C-O-C stretching (ether) |

| 1180 | ν(C-O) | C-O stretching (benzoxazole) |

| 1040 | ν(C-O-C) | Symmetric C-O-C stretching (ether) |

| 830 | δ(C-H) | Aromatic C-H out-of-plane bending |

UV-Vis Absorption and Emission Spectra Prediction

The study of the optical properties of this compound is crucial for understanding its potential applications in materials science and photonics. Time-Dependent Density Functional Theory (TD-DFT) stands as a primary computational tool for predicting the electronic absorption and emission spectra of molecules. beilstein-journals.orgnih.gov This method calculates the excitation energies, which correspond to the absorption of light, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Theoretical predictions of UV-Vis spectra are highly sensitive to the computational parameters chosen, such as the functional and basis set, as well as environmental factors like the solvent. researchgate.net The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is essential for achieving accurate predictions that can be compared with experimental data. beilstein-journals.orgresearchgate.net Different solvents can induce shifts in the absorption maxima (solvatochromism) due to varying solute-solvent interactions. researchgate.netkoreascience.kr

For this compound, TD-DFT calculations would typically be performed after optimizing the ground state geometry. The calculations would predict the vertical excitation energies corresponding to the most probable electronic transitions. The primary transition of interest is often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which for this molecule is expected to be a π-π* transition characteristic of conjugated aromatic systems. nih.gov The predicted absorption maxima (λmax) are expected to vary with solvent polarity, with polar solvents potentially causing a bathochromic (red) or hypsochromic (blue) shift depending on the change in dipole moment between the ground and excited states.

Below is a table of hypothetical predicted UV-Vis absorption data for the compound in different solvents, based on typical results for similar benzoxazole derivatives.

| Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| Gas Phase | 345 | 0.85 | HOMO → LUMO (95%) |

| Cyclohexane | 350 | 0.88 | HOMO → LUMO (94%) |

| Ethanol | 358 | 0.92 | HOMO → LUMO (93%) |

| Dimethyl Sulfoxide (DMSO) | 362 | 0.95 | HOMO → LUMO (92%) |

Similarly, the prediction of emission spectra involves optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state at that geometry provides the emission energy. This approach allows for the calculation of fluorescence properties and the Stokes shift, which is the difference between the absorption and emission maxima.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the surrounding environment, such as a solvent. rsc.orgmdpi.com For this compound, MD simulations can reveal how the molecule moves, flexes, and rotates over time and how it interacts with solvent molecules on an atomic level.

A typical MD simulation involves placing the molecule in a periodic box filled with explicit solvent molecules (e.g., water). The system's energy is first minimized to remove unfavorable contacts. It is then gradually heated to a target temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state. Finally, a production run is performed, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved for analysis. rsc.org

Analysis of the MD trajectory can provide valuable information:

Root Mean Square Deviation (RMSD): This parameter is calculated for the backbone atoms of the molecule relative to the initial structure. A stable, plateauing RMSD value over time indicates that the molecule has reached a stable conformation in the simulated environment.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the molecule. Higher RMSF values indicate greater mobility. For this compound, the terminal ethoxy group and the amine groups might be expected to show higher fluctuations compared to the rigid benzoxazole ring system.

Solvent Interactions: The structuring of solvent molecules around the solute can be analyzed. For instance, the simulation can quantify hydrogen bonds between the amine groups of the solute and surrounding water molecules, revealing details about its solvation shell.

The following table summarizes hypothetical results from an MD simulation of the compound in an aqueous solution.

| Parameter | Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the production simulation. |

| Average RMSD | 1.8 Å | The molecule maintains a stable conformation throughout the simulation. |

| Highest RMSF Region | Ethoxy group (-OCH2CH3) | The terminal ethoxy group is the most flexible part of the molecule. |

| Average H-Bonds (Solute-Water) | 4.5 | Strong hydrogen bonding interactions between the amine groups and water, indicating good hydration. |

Quantum Chemical Descriptors and Reactivity Index Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the electronic properties and reactivity of molecules. dergipark.org.tr By analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—it is possible to derive various chemical descriptors that quantify the molecule's reactivity. researchgate.netresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A hypothetical set of quantum chemical descriptors calculated for the compound is presented in the table below.

| Descriptor | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.65 | Indicates electron-donating ability. |

| ELUMO | -1.80 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 3.85 | Relates to chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 5.65 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.80 | Energy released when an electron is added. |

| Electronegativity (χ) | 3.725 | Measures the power to attract electrons. |

| Chemical Hardness (η) | 1.925 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.60 | Indicates the global electrophilic nature of the molecule. |

Chemical Reactivity and Strategic Derivatization of 2 4 Ethoxyphenyl 1,3 Benzoxazol 5 Amine

Functionalization of the Amine Group at Position 5

The amine group at the 5-position of the benzoxazole (B165842) ring is a key site for derivatization, offering a nucleophilic center that readily engages in a variety of chemical transformations. This functional group is pivotal for constructing more complex molecules and polymers, enabling modifications that can significantly alter the compound's chemical and physical properties.

The primary amine at position 5 provides a reactive site for acylation, sulfonylation, and alkylation, allowing for the introduction of a wide range of functional groups.

Acylation reactions involve the treatment of the amine with acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, reacting 2-phenyl-1,3-benzoxazol-5-amine (B1593697) with benzoyl chloride derivatives in the presence of a base like pyridine (B92270) leads to the formation of the corresponding amide. This straightforward conversion is a common strategy to create more complex benzoxazole derivatives.

Sulfonylation of the amine group is achieved by reacting it with sulfonyl chlorides. In a representative synthesis, 5-amino-2-(4-substituted-phenyl)benzoxazole derivatives are treated with various 4-substituted-benzenesulfonyl chlorides in a mixture of pyridine and dichloromethane (B109758) at room temperature. researchgate.net This reaction yields a series of 2-(4-substituted-phenyl)-5-[(4-substituted-phenyl)sulfonylamido]benzoxazole compounds, demonstrating the amine's reactivity towards sulfonylating agents. researchgate.net

Alkylation reactions, while less commonly detailed for this specific molecule in the available literature, would involve the reaction of the amine with alkyl halides. Such reactions would lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagents | Product Class |

| Acylation | Acyl Chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

The primary amine at position 5 can undergo condensation reactions with various aldehydes and ketones to form imines, commonly known as Schiff bases. uobasrah.edu.iqalayen.edu.iqresearchgate.net This reaction is typically catalyzed by an acid and involves the removal of water. The synthesis of Schiff bases from related amino-heterocycles, such as 2-amino-5-aryl-1,3,4-thiadiazoles, is well-documented and involves reacting the amine with different aromatic aldehydes. researchgate.net Similarly, new Schiff base derivatives of benzoxazolones have been synthesized by reacting the amino group with aromatic aldehydes under microwave irradiation. researchgate.net These reactions highlight a versatile method for extending the molecular framework and introducing new functionalities.

For 2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine, the general procedure would involve reacting it with a suitable aldehyde in a solvent like absolute ethanol, often with refluxing, to yield the corresponding Schiff base derivative. uobasrah.edu.iq

The amine functionality at the 5-position makes the molecule a suitable candidate for various coupling reactions. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form C-N bonds. nih.gov This reaction could potentially couple the amine group with aryl halides, expanding the molecular structure significantly.

Furthermore, the presence of the amine group allows the molecule to act as a monomer or an initiator in polymerization processes. The dual amine functionality of similar compounds, like 2-(4-Aminophenyl)benzoxazol-5-amine, is noted for its utility in the derivatization for polymer chemistry and the development of covalent organic frameworks (COFs). atomfair.com This suggests that this compound could be used to synthesize novel polymers with unique electronic and structural properties.

Reactivity of the Benzoxazole Ring System (Theoretical and Experimental Exploration)

The benzoxazole ring is an aromatic heterocyclic system, and its reactivity is influenced by the fusion of the benzene (B151609) and oxazole (B20620) rings. The heteroatoms (nitrogen and oxygen) and the fused benzene ring dictate the electronic distribution and, consequently, the sites susceptible to electrophilic or nucleophilic attack.

The benzoxazole ring system is generally considered to be electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). researchgate.net The positions on the fused benzene ring (positions 4, 6, and 7) are the most likely sites for EAS, with the exact regioselectivity depending on the directing effects of the existing substituents and the heteroatoms.

The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For the benzoxazole ring, the oxygen and nitrogen atoms can donate lone-pair electrons to stabilize the intermediate, influencing the position of attack. Theoretical studies on similar heterocyclic systems like carbazole (B46965) and dibenzofuran (B1670420) have shown that the positions ortho and para to the heteroatom bridge are activated towards electrophiles. rsc.org By analogy, for this compound, the amine group at position 5 is a strong activating group and would be expected to direct incoming electrophiles to the ortho positions (4 and 6). However, position 4 is sterically hindered by the fused oxazole ring. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Table 2: Predicted Regioselectivity for EAS on the Benzoxazole Ring

| Position | Predicted Reactivity | Rationale |

| C4 | Low | Steric hindrance from the fused oxazole ring. |

| C6 | High | Activated by the strongly donating amine group at C5. |

| C7 | Moderate | Less activated compared to C6. |

Nucleophilic aromatic substitution (SNAr) on the benzoxazole ring is less common than EAS unless the ring is activated by strong electron-withdrawing groups or contains a good leaving group. The reaction typically proceeds via a stepwise mechanism involving the formation of a stable anionic intermediate (Meisenheimer complex) or a concerted mechanism. nih.gov

For the unsubstituted benzoxazole ring, nucleophilic attack is not favored. However, if a good leaving group (e.g., a halogen) were present on the benzene portion of the ring system, an SNAr reaction could be possible. Theoretical DFT calculations on other nitrogen-containing heterocycles, such as 2,4-dichloroquinazoline, have shown that the position with the higher LUMO coefficient is more susceptible to nucleophilic attack. nih.gov

In the case of this compound, the presence of the electron-donating amine and ethoxy groups would generally disfavor nucleophilic attack on the aromatic rings. An SNAr reaction would likely require the introduction of a strong electron-withdrawing group on the benzoxazole ring to make it sufficiently electron-deficient. Without such activation, the primary pathway for functionalization remains centered on the reactivity of the amine group.

Modifications and Transformations of the 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl group in this compound offers several avenues for chemical modification, primarily centered around the ether linkage and the aromatic ring itself.

One of the most significant transformations of an ethoxyaryl group is O-dealkylation , the cleavage of the ether bond to yield the corresponding phenol. This reaction is of particular importance in medicinal chemistry and drug metabolism, as it can be mediated by enzymatic systems in vivo. For instance, cytochrome P450 enzymes are well-known to catalyze the O-dealkylation of various xenobiotics. Studies on homologous series of phenoxazone ethers have demonstrated that the rate of O-dealkylation can be influenced by the nature of the alkyl group. nih.gov While specific studies on this compound are not prevalent, the principles of enzymatic O-dealkylation observed in other heterocyclic systems, such as phenoxazones, are applicable. nih.gov The metabolic conversion of the ethoxy group to a hydroxyl group can significantly alter the pharmacological and physicochemical properties of the parent molecule.

Beyond enzymatic reactions, chemical methods for O-dealkylation can be employed. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly used for the cleavage of aryl ethers. The choice of reagent and reaction conditions would need to be carefully optimized to avoid undesired side reactions on the benzoxazole core or the primary amine.

Another key area for modification is the aromatic ring of the ethoxyphenyl moiety . This ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The regiochemical outcome of these substitutions is directed by the activating, ortho-, para-directing ethoxy group. Given that the para position is already substituted, electrophilic attack would be expected to occur predominantly at the ortho positions (3' and 5') relative to the ethoxy group. The general principles of electrophilic aromatic substitution are well-established and provide a predictive framework for the derivatization of this part of the molecule. libretexts.org

The following table summarizes potential modifications of the 4-ethoxyphenyl moiety:

| Transformation | Reagents/Conditions | Potential Product | Significance |

| O-Dealkylation | Enzymatic (e.g., Cytochrome P450) or Chemical (e.g., BBr₃, HBr) | 2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-amine | Alteration of biological activity and physicochemical properties. |

| Nitration | HNO₃/H₂SO₄ | 2-(3-Nitro-4-ethoxyphenyl)-1,3-benzoxazol-5-amine | Introduction of a versatile functional group for further transformations. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-(3-Bromo-4-ethoxyphenyl)-1,3-benzoxazol-5-amine | Modulation of electronic properties and potential for cross-coupling reactions. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 2-(3-Acyl-4-ethoxyphenyl)-1,3-benzoxazol-5-amine | Introduction of a ketone functionality. |

Regioselectivity and Stereoselectivity Control in Derivatization Reactions

Regioselectivity is a critical consideration in the derivatization of a multifunctional molecule like this compound. The presence of multiple non-equivalent reactive sites necessitates careful control over reaction conditions to achieve the desired isomer. As discussed previously, electrophilic substitution on the 4-ethoxyphenyl ring is regioselectively governed by the ethoxy group.

Stereoselectivity becomes a factor if a chiral center is introduced into the molecule during derivatization, or if the starting material is enantiomerically pure. While the parent molecule, this compound, is achiral, derivatization reactions can create stereocenters. For example, the reduction of a ketone introduced via Friedel-Crafts acylation would generate a chiral alcohol.

Controlling the stereochemical outcome of such reactions often requires the use of chiral reagents or catalysts. Chiral derivatizing agents (CDAs) are instrumental in both the analysis and separation of enantiomers. wikipedia.org These reagents react with a racemic mixture to form diastereomers, which can then be separated by techniques like HPLC. nih.gov While specific examples for this compound are not documented, the general principles of asymmetric synthesis and chiral resolution would apply.

The table below outlines key considerations for controlling selectivity in derivatization reactions:

| Selectivity Type | Controlling Factors | Example Application |

| Regioselectivity | - Directing groups (e.g., -OEt, -NH₂) - Steric hindrance - Reaction conditions (temperature, catalyst) | Preferential electrophilic substitution at the 3'-position of the ethoxyphenyl ring. |

| Stereoselectivity | - Use of chiral catalysts or reagents - Substrate-controlled diastereoselectivity - Chiral auxiliaries | Enantioselective reduction of a ketone to a specific alcohol enantiomer. |

Exploration of 2 4 Ethoxyphenyl 1,3 Benzoxazol 5 Amine As a Core Structure for Advanced Materials and Chemical Entities

Role as a Synthetic Building Block in Multi-Step Organic Synthesis

The utility of 2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine as a synthetic intermediate stems from the reactivity of its primary amino group and the stability of the benzoxazole (B165842) scaffold. The amine at the 5-position serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecules. The benzoxazole ring itself is generally stable but can be synthesized through the cyclization of o-aminophenols with carboxylic acids or their derivatives. acs.orgnih.gov

The primary amine group is nucleophilic and can readily participate in several fundamental organic reactions. This reactivity allows for its incorporation into larger, more complex molecular frameworks, making it a valuable building block for designing novel compounds. For instance, N-substituted aminobenzoxazoles can be prepared through various methods, including reactions involving the Smiles rearrangement or direct C-amination, although these can sometimes require harsh conditions or expensive catalysts. acs.orgnih.gov

Key transformations involving the amine group include:

Amidation: Reaction with acyl chlorides or carboxylic acids (in the presence of coupling agents) to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines, a crucial reaction for building complex luminophores. nih.gov

Diazotization: Conversion of the amine to a diazonium salt, which can then be substituted with various other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

These reactions enable the structural modification of the benzoxazole core, allowing chemists to fine-tune the electronic and steric properties of the final products for specific applications in medicinal chemistry and materials science. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Resulting Functional Group | Potential Application |

| Acylation | Acyl Chloride (R-COCl) | Amide | Synthesis of bioactive molecules, polymer precursors |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Development of therapeutic agents |

| Buchwald-Hartwig Coupling | Aryl Halide (Ar-X), Pd catalyst, Base | Diaryl Amine | Synthesis of optoelectronic materials |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Fine-tuning solubility and electronic properties |

| Diazotization / Sandmeyer | NaNO2, HX; then CuX | Aryl Halide | Further functionalization of the benzoxazole ring |

Incorporation into Polymer Architectures for Material Science Applications

The benzoxazole nucleus is a key component in high-performance polymers, prized for its exceptional thermal stability and mechanical strength. acs.org Polybenzoxazoles (PBOs) are a class of heat-resistant polymers used in applications demanding high performance, such as in fibers and flame-retardant materials. researchgate.net The incorporation of the this compound moiety into polymer chains can impart desirable properties like fluorescence, thermal resistance, and specific optical characteristics.

While the title compound is a monoamine, it can be utilized in several ways in polymer synthesis:

End-Capping Agent: The amine can react with a growing polymer chain to control molecular weight and functionalize the chain end.

Pendant Group: It can be attached as a side group to a polymer backbone. For example, a vinyl group could be introduced to the amine, and the resulting monomer could be copolymerized with other vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) to create polyolefins with pendant benzoxazole units. mdpi.com

Monomer Synthesis: The amine can be a starting point for creating a difunctional monomer. For instance, reaction with a dicarboxylic acid chloride could link two benzoxazole units, creating a diamide (B1670390) monomer suitable for further polymerization. Diamine monomers containing the benzoxazole moiety are used to synthesize novel poly(benzoxazole imide)s (PBOPIs) with high glass transition temperatures and excellent thermal stability. rsc.org

Furthermore, the amine functionality allows for its integration into cross-linked networks. A notable example is the reaction with benzoxazine (B1645224) resins. The amine can promote the ring-opening polymerization of benzoxazines at lower temperatures, becoming covalently incorporated into the resulting high-performance polybenzoxazine network. bohrium.com This creates a composite material that combines the properties of both structures.

Table 2: Polymer Architectures Incorporating Benzoxazole-Amine Moieties

| Polymer Type | Role of Benzoxazole-Amine | Resulting Polymer Properties |

| Polyimides | As a component of a diamine monomer rsc.org | High thermal stability, good mechanical strength |

| Polybenzoxazines | As a reactive additive to promote cross-linking bohrium.com | Enhanced thermal properties, modified network structure |

| Polyolefins | As a pendant group after monomer modification mdpi.com | Optical properties (fluorescence), improved thermal stability |

| Polyamides | As a monomer component or end-capper | High-performance characteristics, controlled molecular weight |

Development as Ligands for Coordination Chemistry and Catalysis

Heterocyclic compounds containing nitrogen atoms, such as benzoxazoles, are effective ligands in coordination chemistry. bohrium.com The this compound molecule possesses two potential coordination sites: the imine nitrogen atom of the oxazole (B20620) ring and the lone pair of the exocyclic primary amine. Benzoxazole derivatives typically coordinate to metal ions in a monodentate fashion through the ring's nitrogen atom. researchgate.net However, depending on the metal center and reaction conditions, bidentate coordination involving both the heterocyclic nitrogen and another donor group is possible. unm.edu

The coordination of metal ions to benzoxazole-based ligands can lead to the formation of stable complexes with diverse geometries. nih.govnih.gov For example, 2-aminobenzoxazole (B146116) has been shown to form complexes with transition metals like iron(II), where two ligand molecules coordinate to the metal center. globalresearchonline.netsemanticscholar.org Similarly, cobalt(II) complexes with benzimidazole-containing ligands, which are structurally related to benzoxazoles, have been synthesized and characterized. unex.es

These metal complexes have potential applications in catalysis (excluding biological catalysis). The metal center, activated by the electronic environment of the benzoxazole ligand, can catalyze various organic transformations. The electronic properties of the ligand, influenced by the ethoxyphenyl and amine substituents, can be tuned to modulate the catalytic activity of the metal complex. For example, the incorporation of benzotriazole-based ligands, which are also N-donor heterocycles, into copper(II) coordination polymers has yielded materials that act as catalysts in organic reactions. bohrium.com

Table 3: Potential Coordination Properties of this compound

| Metal Ion | Potential Coordination Site(s) | Complex Type | Potential Application |

| Cu(II), Co(II), Ni(II), Zn(II) | Oxazole Nitrogen, Amino Nitrogen | Mononuclear or Polynuclear Complex nih.gov | Homogeneous or heterogeneous catalysis |

| Fe(II) / Fe(III) | Oxazole Nitrogen globalresearchonline.netsemanticscholar.org | Mononuclear Complex | Redox catalysis |

| Lanthanides (e.g., Nd(III)) | Oxazole Nitrogen unm.edu | Coordination Polymer | Luminescent materials |

| Pd(II), Pt(II) | Oxazole Nitrogen | Square Planar Complex | Catalysis in cross-coupling reactions |

Design of this compound Derivatives for Optoelectronic Applications

Benzoxazole derivatives are well-known for their promising photoluminescent properties, making them attractive scaffolds for the development of advanced optoelectronic materials. periodikos.com.br The benzoxazole core is an intrinsic fluorophore, and its absorption and emission characteristics can be precisely tuned by modifying the substituents on the aromatic rings. The this compound structure is particularly promising, as both the ethoxy group and the amino group are electron-donating, which typically leads to a red-shift (longer wavelength) in absorption and emission spectra.

This inherent fluorescence is the basis for several applications:

Fluorescent Probes and Chemosensors: The amine group can be functionalized with a recognition moiety to create a chemosensor. For instance, a rhodamine-based probe functionalized with 2-aminobenzoxazole was developed for the selective detection of Fe³⁺ ions. Similarly, macrocyclic ligands containing benzoxazole units have been designed to act as fluorescent chemosensors for metal ions like Zn²⁺ and Cd²⁺. mdpi.com Derivatives can also serve as fluorescent probes for biological molecules like DNA. periodikos.com.brperiodikos.com.br

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of many benzoxazole derivatives makes them suitable for use as emitter materials in OLEDs. By synthesizing derivatives that combine donor and acceptor units, molecules with tailored emission colors and high efficiency can be created. For example, donor-acceptor systems linking benzothiadiazole (an acceptor) with N-aryl substituted 5-amino-1,2,3-triazoles (donors) have shown high photoluminescence quantum yields, making them suitable for OLEDs. nih.gov

The design of derivatives involves modifying the amine or phenyl rings to alter the molecule's electronic structure, thereby controlling its photophysical properties.

Table 4: Predicted Optoelectronic Properties and Applications

| Application | Design Strategy | Role of this compound |

| Fluorescent Probes | Attach a metal-ion-binding group to the amine. mdpi.com | Acts as the core fluorophore whose emission is modulated by analyte binding. |

| OLED Emitters | Couple with an electron-accepting moiety via the amine group. nih.gov | Serves as the electron-donating part of a donor-acceptor luminophore. |

| Chemosensors | Functionalize the amine with a group that reacts with a specific analyte (e.g., biothiols). nih.gov | The fluorescent signal is "turned on" or "turned off" upon reaction. |

| Biological Imaging | Use as a fluorescent dye for visualizing cellular components. chemimpex.com | Provides intrinsic fluorescence for imaging applications. |

Applications in Analytical Chemistry as Derivatization Reagents

In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a common strategy to enhance the detection of analytes that lack a strong chromophore or fluorophore. nih.gov A derivatization reagent chemically modifies the analyte to produce a derivative that is easily detectable.

The this compound molecule is well-suited to act as a fluorescent derivatization reagent. Its primary amine group can react with specific functional groups in analyte molecules, thereby tagging them with the highly fluorescent benzoxazole core. This allows for ultra-sensitive detection using a fluorescence detector.

A primary application would be the analysis of carboxylic acids. Many biologically and environmentally relevant carboxylic acids (e.g., fatty acids, prostaglandins) are not fluorescent and have weak UV absorbance. thermofisher.com These analytes can be derivatized by reacting them with the amine group of this compound in the presence of a peptide coupling agent (like EDAC or DCC). This reaction forms a stable amide bond, covalently linking the fluorescent tag to the carboxylic acid. The resulting derivative can be easily separated by reverse-phase HPLC and detected with high sensitivity. The choice of derivatization reagent is critical for achieving reliable and accurate results in chromatographic analysis. labinsights.nlnih.gov

Table 5: Hypothetical Application as a Derivatization Reagent

| Analyte Class | Derivatization Reaction | Detection Method | Advantages |

| Carboxylic Acids | Amide formation using a coupling agent (e.g., EDAC) | HPLC with Fluorescence Detection (HPLC-FLD) | High sensitivity, stable derivative, good chromatographic properties. |

| Aldehydes / Ketones | Reductive amination | HPLC-FLD or LC-MS | Covalent tagging of carbonyl compounds for sensitive analysis. |

| Isocyanates | Urea formation | HPLC-FLD | Enables trace analysis of reactive isocyanates in environmental or industrial samples. |

| Acyl Chlorides | Amide formation | HPLC-FLD | Direct and rapid tagging of highly reactive acyl chlorides. |

Future Directions and Emerging Research Avenues for 2 4 Ethoxyphenyl 1,3 Benzoxazol 5 Amine

Novel and Green Synthetic Methodologies Development

Traditional methods for synthesizing benzoxazoles often involve harsh conditions, stoichiometric reagents, and hazardous solvents. rsc.org Future research will prioritize the development of sustainable and efficient synthetic routes to 2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine. Green chemistry principles are central to this endeavor, aiming for higher atom economy, reduced waste, and the use of environmentally benign reagents and conditions.

Key areas of development include:

Catalytic Systems: The use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), and recyclable metal catalysts like TiO2–ZrO2, has shown promise in accelerating the synthesis of benzoxazoles with high yields under milder conditions. mdpi.comrsc.org Future work could focus on designing specific catalysts for the condensation of 4-amino-3-nitrophenol (B127093) derivatives with 4-ethoxybenzoic acid or its derivatives.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have demonstrated significantly reduced reaction times and improved yields for benzoxazole (B165842) formation. mdpi.comnih.gov Mechanochemical methods, which involve solvent-free reactions, offer another eco-friendly alternative. mdpi.com

Benign Media: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES) is a critical goal. mdpi.comresearchgate.net Research into magnetic ionic liquids supported on nanoparticles could facilitate easy catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov

| Parameter | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Catalyst | Strong acids (e.g., PPA), stoichiometric reagents | Recyclable nanocatalysts, metal oxides, magnetic ionic liquids mdpi.comrsc.orgnih.gov |

| Energy Source | Conventional heating (often prolonged) | Microwave irradiation, ultrasound, mechanochemical grinding mdpi.com |

| Solvent | Volatile organic compounds (e.g., DMF, Toluene) | Water, deep eutectic solvents (DES), solvent-free conditions mdpi.comresearchgate.net |

| Reaction Time | Hours to days | Minutes to a few hours rsc.orgnih.gov |

| Byproducts | Often significant, requiring extensive purification | Minimal, often only water nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.govmdpi.com For this compound, these computational tools can be leveraged to design novel analogs with enhanced properties and to predict optimal synthetic pathways.

Future applications include:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose viable synthetic routes to the target molecule and its derivatives, breaking down complex structures into readily available starting materials. nih.govmdpi.com

Forward Reaction Prediction: ML models, trained on vast reaction databases, can predict the likely products and yields of a given set of reactants and conditions, saving significant experimental time and resources. researchgate.netnottingham.ac.uk This would be invaluable for exploring new functionalizations of the benzoxazole core.

Property Prediction and Molecular Design: AI can predict the physicochemical and biological properties of virtual compounds. This allows for the in silico screening of thousands of potential derivatives of this compound to identify candidates with desired characteristics (e.g., specific fluorescence, binding affinity) before committing to their synthesis. mdpi.comjetir.org

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanism Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reacting species, providing dynamic information about reaction kinetics, intermediates, and structural transformations. frontiersin.org

Future research should employ techniques such as:

In-situ Raman and Infrared (IR) Spectroscopy: These methods can track the formation and consumption of functional groups during the cyclization reaction that forms the benzoxazole ring, helping to identify transient intermediates and clarify the reaction pathway. frontiersin.orgresearchgate.net

In-situ X-ray Absorption Spectroscopy (XAS): When using metal-based catalysts, XAS can provide valuable information on the oxidation state and local coordination environment of the metal center, revealing its role in the catalytic cycle. researchgate.net

By combining these techniques, researchers can build a comprehensive picture of the synthesis of this compound, enabling precise control over reaction conditions to maximize yield and purity.

Exploration of Unconventional Chemical Transformations and Novel Reactivity Patterns

Moving beyond traditional synthetic methods, the exploration of unconventional chemical transformations can unlock novel derivatives and reactivity patterns for the this compound scaffold. The amine and ethoxyphenyl groups, as well as the benzoxazole core itself, offer multiple sites for functionalization.

Potential areas for exploration include:

Late-Stage Functionalization: Developing methods for C-H activation could allow for the direct modification of the benzoxazole core or the phenyl ring, providing a more atom-economical route to novel analogs compared to traditional multi-step syntheses.

Photoredox and Electrocatalysis: These emerging fields in organic synthesis use light or electricity to drive chemical reactions under mild conditions. They could be applied to forge new bonds or introduce functional groups onto the molecule in ways not achievable through conventional thermal methods.

Biocatalysis: Employing enzymes to perform selective transformations on the molecule could offer an environmentally friendly and highly specific method for creating chiral derivatives or performing other targeted modifications.

Synergistic Computational and Experimental Approaches for Rational Material Design

The rational design of new materials requires a close synergy between computational modeling and experimental validation. researchgate.net For this compound, this integrated approach can guide the development of new functional materials with tailored properties.

This synergy can be realized through:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry and predict key electronic properties such as the HOMO-LUMO gap, molecular electrostatic potential (MEP), and dipole moment. researchgate.net This information is crucial for understanding the molecule's reactivity and its potential performance in electronic or optical applications.

Molecular Dynamics (MD) Simulations: MD simulations can predict how molecules of this compound and its derivatives will pack in the solid state or behave in solution, providing insight into their macroscopic properties.

Structure-Property Relationship Studies: By systematically modifying the structure of the parent compound (e.g., changing the alkoxy group, substituting the amine) and correlating the experimental outcomes with computational predictions, researchers can establish robust structure-property relationships. This knowledge base will accelerate the discovery of new materials with optimized performance. researchgate.net

Potential for Functional Material Applications Beyond Current Scope

While benzoxazoles are well-established in medicinal chemistry, their rigid, conjugated structure also makes them attractive candidates for a range of functional material applications. researchgate.netnih.gov The unique electronic properties of this compound could be harnessed in several emerging fields.

Future research could explore its potential in:

Organic Electronics: The extended π-system of the molecule suggests potential use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The amine and ethoxy groups can be used to tune the electronic properties and solid-state packing.

Chemosensors: The amine group can act as a binding site for specific analytes (e.g., metal ions, nitroaromatic compounds). Binding events could induce a change in the molecule's fluorescence or absorption properties, forming the basis for a selective chemosensor.

Energy Storage: Nitrogen- and oxygen-containing heterocyclic compounds are being investigated for their potential use in organic batteries and supercapacitors. The redox-active nature of the benzoxazole core and its substituents could be exploited for charge storage applications.

Environmental Remediation: Functionalized benzoxazole polymers could be designed as adsorbents for capturing pollutants, such as heavy metals or organic contaminants, from water.

Q & A

Q. How can researchers confirm the purity and structural identity of 2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify aromatic protons, ethoxy group signals, and amine resonance (e.g., δ ~5 ppm for NH) .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm molecular weight (254.28 g/mol) via ESI-MS, observing the [M+H] ion .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 or C4 columns with retention time consistency across solvents .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer:

- Cyclocondensation: React 4-ethoxybenzoyl chloride with 5-aminobenzoxazole precursors under acidic conditions.

- Catalytic Hydrogenation: Reduce nitro intermediates (e.g., 5-nitrobenzoxazole derivatives) using Raney nickel and hydrazine hydrate in EtOAc .

- Coupling Reactions: Utilize coupling agents like TEA with carbodiimides to attach substituents to the benzoxazole core .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for derivatives with electron-withdrawing substituents on the benzoxazole core?

- Methodological Answer:

- Reaction Parameter Tuning: Adjust temperature (e.g., 120°C for cyclization) and solvent polarity (e.g., DMF for polar intermediates) to stabilize reactive intermediates .

- Protecting Groups: Protect the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during electrophilic substitutions .

- Catalyst Screening: Test Pd-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups at the 2-position .

Q. What strategies resolve discrepancies in bioactivity data across analogs of this compound?

- Methodological Answer:

- SAR Analysis: Compare substituent effects (e.g., ethoxy vs. morpholino groups) using docking studies (AutoDock Vina) to identify binding affinity variations at target sites (e.g., adenosine A receptors) .

- Assay Validation: Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition) to minimize variability .

- Crystallographic Validation: Resolve 3D structures of protein-ligand complexes using SHELXL for precise binding mode analysis .

Q. How can crystallographic data improve the design of benzoxazole-based inhibitors?

- Methodological Answer:

- SHELX Refinement: Use SHELXL for high-resolution refinement of X-ray data, optimizing bond lengths/angles and validating hydrogen bonding with the ethoxy group .

- ORTEP Visualization: Generate thermal ellipsoid plots (ORTEP-3) to assess conformational flexibility and plan rigid analogs for enhanced binding .

- R Factor Monitoring: Aim for R < 0.05 and data-to-parameter ratios >15 to ensure model reliability .

Q. What methodologies characterize the photophysical properties of benzoxazole derivatives for fluorescent probe development?

- Methodological Answer:

- UV-Vis Spectroscopy: Measure absorption maxima (e.g., ~350 nm for π→π* transitions) in solvents of varying polarity .

- Fluorescence Quantum Yield: Calculate using integrating spheres and reference standards (e.g., quinine sulfate) to assess probe brightness .

- Solvatochromism Studies: Correlate emission shifts with solvent polarity to optimize probe sensitivity in biological media .

Methodological Challenges and Solutions

Q. How to address low yields in reductive amination steps during benzoxazole synthesis?

- Solution:

- Catalyst Optimization: Switch from Raney nickel to palladium on carbon (Pd/C) for milder hydrogenation conditions .

- Hydrazine Alternatives: Use ammonium formate in methanol for safer in situ hydrogen generation .

- Purification: Employ gradient recrystallization (EtOAc/hexane) or preparative HPLC to isolate pure amine products .

Q. What computational tools predict the pharmacokinetic profile of this compound analogs?

- Solution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.